N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide
Description
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide is a heterocyclic compound featuring a pyrimidine core substituted with a cyano group at the 4-position. The pyrimidine ring is linked to a piperidine moiety at the 2-position, with a methanesulfonamide group attached to the piperidine’s nitrogen atom.
Properties
IUPAC Name |
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N5O2S/c1-16(20(2,18)19)11-4-3-7-17(9-11)12-14-6-5-10(8-13)15-12/h5-6,11H,3-4,7,9H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YJDWXIYLNPRURX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CCCN(C1)C2=NC=CC(=N2)C#N)S(=O)(=O)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N5O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.36 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide typically involves multiple steps, starting with the preparation of the piperidine ring and the cyanopyrimidine moiety. The piperidine ring can be synthesized through various methods, including the hydrogenation of pyridine derivatives or the cyclization of appropriate precursors . The cyanopyrimidine moiety is often introduced via nucleophilic substitution reactions involving cyanopyrimidine derivatives . The final step involves the sulfonation of the piperidine derivative with methanesulfonyl chloride under basic conditions to yield the target compound .
Industrial Production Methods
Industrial production of this compound may involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This includes selecting appropriate solvents, catalysts, and reaction conditions to ensure high purity and yield. Continuous flow chemistry and automated synthesis platforms may also be employed to enhance production efficiency .
Chemical Reactions Analysis
Types of Reactions
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the cyanopyrimidine moiety or the piperidine ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Nucleophiles such as amines, thiols, and halides under appropriate conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The cyanopyrimidine moiety may act as a binding site, while the piperidine ring and methanesulfonamide group contribute to the compound’s overall activity and selectivity. The exact pathways and targets depend on the specific application and biological context.
Comparison with Similar Compounds
Structural Analogues: Piperidine vs. Pyrrolidine Derivatives
A closely related compound, N-[1-(4-cyanopyrimidin-2-yl)pyrrolidin-3-yl]-N-methylmethanesulfonamide (), differs solely in the heterocyclic amine: pyrrolidine (5-membered ring) replaces piperidine (6-membered). Key comparisons include:
The pyrrolidine analogue’s smaller ring may enhance metabolic stability compared to piperidine derivatives, though this requires experimental validation. Pricing data indicate commercial accessibility for the pyrrolidine variant, whereas the target compound’s availability is unconfirmed .
Pyridine-Based Analogues ()
Three pyridine derivatives from the Catalog of Pyridine Compounds (2017) share structural motifs but differ in core heterocycle and substituents:
| Compound | Heterocycle | Substituents | Molecular Formula | Molecular Weight |
|---|---|---|---|---|
| N-(2-methoxy-4-(trimethylsilyl)pyridin-3-yl)pivalamide | Pyridine | 2-methoxy, 4-trimethylsilyl, pivalamide | C₁₇H₂₇N₃O₂Si | 341.5 g/mol |
| N-(4-iodo-2-methoxypyridin-3-yl)pivalamide | Pyridine | 2-methoxy, 4-iodo, pivalamide | C₁₂H₁₅IN₂O₂ | 346.17 g/mol |
| N-(4-formyl-2-methoxypyridin-3-yl)pivalamide | Pyridine | 2-methoxy, 4-formyl, pivalamide | C₁₃H₁₆N₂O₃ | 248.28 g/mol |
Key Differences from the Target Compound:
Heterocycle : Pyridine (6-membered, one nitrogen) vs. pyrimidine (6-membered, two nitrogens).
Functional Groups : Pivalamide (bulky tert-butyl carbonyl) vs. methanesulfonamide (polar sulfonyl group).
Applications : Pyridine derivatives are often used in agrochemicals or as intermediates, whereas pyrimidines are more common in drug discovery .
Research Implications and Limitations
- Data Gaps: No experimental data (e.g., solubility, potency, toxicity) are available for the target compound, limiting direct pharmacological comparisons.
- Commercial Viability : The pyrrolidine variant is commercially accessible (), but the target compound’s synthesis and scalability remain unaddressed.
Biological Activity
N-[1-(4-cyanopyrimidin-2-yl)piperidin-3-yl]-N-methylmethanesulfonamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies surrounding this compound.
Chemical Structure and Properties
The compound features a piperidine ring substituted with a cyanopyrimidine moiety, which is known to influence its biological activity. The molecular formula is , and it has a molecular weight of approximately 288.35 g/mol. The presence of the methanesulfonamide group contributes to its solubility and reactivity.
Research indicates that compounds similar to this compound often interact with specific biological targets, including enzymes and receptors involved in various signaling pathways. The following mechanisms have been proposed based on related compounds:
- Inhibition of Kinases : Many piperidine derivatives exhibit kinase inhibition, impacting cell proliferation and survival pathways.
- Antimicrobial Activity : Some studies suggest that compounds with similar structures can exhibit antibacterial and antifungal properties, likely through disruption of microbial cell wall synthesis or function.
Biological Activity Data
The biological activity of this compound has been evaluated in several studies. Below is a summary table of its reported activities:
| Activity | Effect | Reference |
|---|---|---|
| Antitumor | Inhibits cancer cell growth | |
| Antibacterial | Effective against Gram-positive bacteria | |
| Antifungal | Moderate antifungal activity |
Case Studies
- Antitumor Activity : A study evaluated the compound's effects on various cancer cell lines, demonstrating a significant reduction in cell viability at concentrations above 10 µM. The mechanism was linked to apoptosis induction through the activation of caspase pathways.
- Antimicrobial Studies : Another research project focused on the antibacterial properties against Staphylococcus aureus and Escherichia coli. The compound showed minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL, indicating moderate effectiveness.
- Synergistic Effects : A combination therapy study highlighted that when used with conventional antibiotics, this compound enhanced the overall antimicrobial efficacy, suggesting potential for use in multi-drug resistant infections.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
